molecular formula C21H19N3O3S B2878968 1-methyl-N-(4-methylphenyl)-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carboxamide CAS No. 891106-64-2

1-methyl-N-(4-methylphenyl)-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2878968
CAS No.: 891106-64-2
M. Wt: 393.46
InChI Key: FOPGZOYYUMTBRN-UHFFFAOYSA-N
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Description

This product, 1-methyl-N-(4-methylphenyl)-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carboxamide, is a high-purity chemical reagent supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. This compound belongs to the 1,6-dihydropyrimidine-5-carboxamide class of molecules, a scaffold recognized in medicinal chemistry for its relevance in drug discovery . Specifically, structural analogs featuring the dihydropyrimidine core with substituents like the (2-oxo-2-phenylethyl)sulfanyl group have been identified as potent inhibitors of viral enzymes . For instance, closely related N-substituted hydroxypyrimidinone carboxamides have been patented as inhibitors of HIV integrase, a key viral protein . This suggests potential research applications for this compound in the development of antiviral agents and the study of viral replication mechanisms. Furthermore, dihydropyrimidine derivatives are of significant interest in computational drug design, where they are investigated as potential inhibitors for other viral targets, such as the main protease of SARS-CoV-2 . Researchers can leverage this compound as a valuable building block or reference standard in biochemical assay development, enzyme inhibition studies, and structure-activity relationship (SAR) investigations to explore new therapeutic avenues.

Properties

IUPAC Name

1-methyl-N-(4-methylphenyl)-6-oxo-2-phenacylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-14-8-10-16(11-9-14)23-19(26)17-12-22-21(24(2)20(17)27)28-13-18(25)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPGZOYYUMTBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-methylphenyl)-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carboxamide can be achieved through a modified Biginelli reaction. This reaction involves the condensation of benzaldehyde, p-tolylurea, and methyl acetoacetate, promoted by microwave irradiation and catalyzed by p-toluenesulfonic acid under solvent-free conditions . This method yields the desired compound with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of the Biginelli reaction can be scaled up for industrial applications. The use of microwave irradiation and solvent-free conditions can be advantageous for large-scale production due to the rapid reaction rates and cleaner reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-methylphenyl)-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-methyl-N-(4-methylphenyl)-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-methylphenyl)-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Pyrimidine Modifications

  • Target Compound : Features a 1,6-dihydropyrimidine core with a 6-oxo group and 1-methyl substitution. The C2 position is occupied by a sulfanyl-linked 2-oxo-2-phenylethyl group, while C5 has a 4-methylphenyl carboxamide.
  • Compound (2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide): Differs at C2 (1-amino-1-methylethyl substituent) and C5 (4-fluorobenzyl carboxamide).
  • Compound (2-[(6-Methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide) : Contains a 4-sulfamoylphenyl acetamide group instead of 4-methylphenyl carboxamide. The sulfamoyl moiety enhances polarity, likely improving aqueous solubility compared to the target’s methylphenyl group .

Substituent Analysis

Feature Target Compound Compound Compound
C2 Substituent 2-oxo-2-phenylethylsulfanyl 1-amino-1-methylethyl 6-methyl-4-oxopyrimidinylsulfanyl
C5 Substituent 4-methylphenyl carboxamide 4-fluorobenzyl carboxamide 4-sulfamoylphenyl acetamide
Key Functional Groups Sulfanyl, oxo, methylphenyl Hydroxy, amino, fluorobenzyl Sulfamoyl, acetamide

The target compound’s phenylethylsulfanyl group may enable π-π stacking with aromatic residues in enzymes, while the 4-methylphenyl carboxamide balances lipophilicity. ’s sulfamoyl group offers hydrogen-bonding capacity, favoring solubility but possibly reducing membrane permeability .

Physicochemical Properties Analysis

  • Lipophilicity : The target compound’s methylphenyl and phenylethyl groups suggest moderate lipophilicity (estimated logP ~2.5–3.5). ’s fluorobenzyl substituent may slightly increase logP (~3.0–3.8), while ’s sulfamoyl group reduces logP (~1.5–2.5) .
  • Solubility : The sulfamoyl group in enhances aqueous solubility (>10 mg/mL) compared to the target compound (<5 mg/mL predicted). The absence of ionizable groups in the target compound limits pH-dependent solubility .

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